
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound characterized by its diverse functional groups. This molecule boasts a unique combination of aromatic heterocycles, sulfonamides, and ester functionalities, making it an intriguing subject of study for chemists and biochemists alike.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 5-(furan-2-yl)-1,3,4-oxadiazole through the reaction of furfural with hydrazine hydrate, followed by cyclization with carbon disulfide. The resulting oxadiazole is then coupled with 4-aminophenyl sulfonyl chloride to yield the intermediate 4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl sulfone. This intermediate undergoes esterification with ethyl 1-piperazinecarboxylate under basic conditions to form the final product.
Industrial Production Methods
Scaling up this synthesis for industrial production requires optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity. Continuous flow chemistry techniques may be employed to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form corresponding furanone derivatives under oxidative conditions.
Reduction: : Reduction of the sulfone group can yield sulfinyl and sulfide derivatives, with appropriate reducing agents.
Substitution: : The ester and sulfonamide groups are amenable to nucleophilic substitution reactions, producing derivatives with varied side chains.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and controlled temperatures to ensure selective and efficient transformations.
Major Products
The primary products from these reactions include oxidized furanones, reduced sulfoxides and sulfides, and substituted esters or sulfonamides, each offering unique chemical properties and potential applications.
科学的研究の応用
Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate finds applications in various fields:
Chemistry: : As a building block for the synthesis of more complex molecules and a precursor in organic reactions.
Biology: : Investigated for its potential as a biochemical probe due to its diverse functional groups.
Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery efforts.
Industry: : Utilized in the development of advanced materials and chemical sensors due to its robust chemical structure.
作用機序
The mechanism by which Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects involves interactions with various molecular targets. The furan and oxadiazole rings can engage in pi-stacking interactions with aromatic residues
特性
IUPAC Name |
ethyl 4-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O7S/c1-2-30-20(27)24-9-11-25(12-10-24)33(28,29)15-7-5-14(6-8-15)17(26)21-19-23-22-18(32-19)16-4-3-13-31-16/h3-8,13H,2,9-12H2,1H3,(H,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWBSVDCSGHVSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)
![6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2360688.png)
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde](/img/structure/B2360691.png)
![[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2360693.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2360695.png)
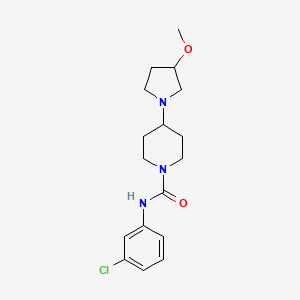
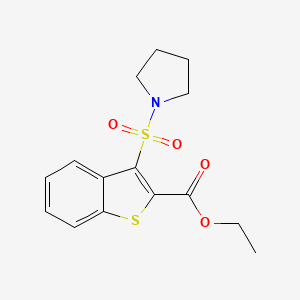
![[(3Z)-1-[(3,4-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino 2-methylpropanoate](/img/structure/B2360700.png)
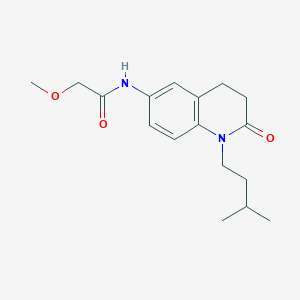
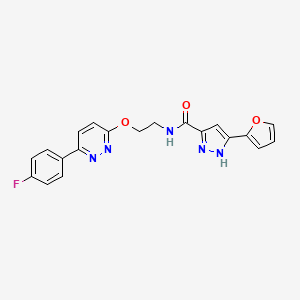
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2360706.png)
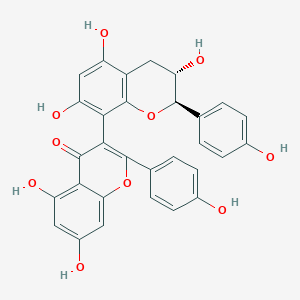
![(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B2360709.png)
![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2360710.png)
